3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Description
3-Fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the 3-position and a 5-oxopyrrolidin-3-yl group attached to the sulfonamide nitrogen. This structure combines the sulfonamide pharmacophore—a common motif in medicinal chemistry—with a pyrrolidinone ring, which may enhance solubility and conformational flexibility. The fluorine substituent likely influences electronic properties and metabolic stability, while the pyrrolidinone moiety may facilitate hydrogen bonding or receptor interactions .
Properties
IUPAC Name |
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3S/c11-7-2-1-3-9(4-7)17(15,16)13-8-5-10(14)12-6-8/h1-4,8,13H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEBXDFGDGDVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NS(=O)(=O)C2=CC=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is the electrophilic fluorination of a protected pyrrolidinone derivative using N-fluoro-benzenesulfonimide (NFSI) as the fluorinating agent . The reaction conditions often include the use of an organic solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolidinone ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Fluorination: N-fluoro-benzenesulfonimide (NFSI) in dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the pyrrolidinone ring.
Reduction Products: Reduced forms of the pyrrolidinone ring.
Scientific Research Applications
3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activities. The sulfonamide group can interact with active sites of enzymes, while the pyrrolidinone ring may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide with analogous sulfonamide derivatives, focusing on structural features, synthesis, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position : Fluorine at the 3-position (as in the target compound) versus 4-position (e.g., ) may alter electronic effects and steric interactions, influencing receptor binding .
- Nitrogen Heterocycles: The pyrrolidinone ring in the target compound contrasts with isoxazole (), imidazole (), and pyrazolo-pyrimidine () moieties in analogues. These differences impact solubility, metabolic stability, and target selectivity.
- Biological Activity: Sulfonamides with bulky aromatic groups (e.g., chromenone in ) exhibit kinase inhibition, while those with ketone or oxadiazoline moieties () show enzyme inhibition .
Hydrogen Bonding and Crystal Packing
- Target Compound: The pyrrolidinone’s carbonyl group and sulfonamide NH likely participate in hydrogen bonding, as seen in similar structures (e.g., C–H···O interactions in ) .
- Analogues : highlights weak C–H···π and C–H···O interactions in fluorinated benzamides, suggesting that fluorine’s electronegativity may polarize adjacent bonds, influencing crystal packing .
Research Implications and Gaps
- However, empirical data are lacking.
- Synthetic Optimization : Comparative analysis indicates that substituent choice (e.g., fluorine position, heterocycle type) critically impacts yield and activity. Further studies should explore the target compound’s synthesis scalability and derivatization.
Biological Activity
3-Fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorinated aromatic ring and a pyrrolidine moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can be represented as follows:
This compound features a fluorine atom attached to a benzene ring, which is linked to a sulfonamide functional group and a pyrrolidine ring. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.
Research indicates that 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This action can lead to altered metabolic pathways, affecting cellular functions.
- Receptor Modulation : It may act as a modulator of specific receptors involved in disease processes, influencing signaling pathways that regulate cell growth and apoptosis.
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide:
| Study Reference | Biological Activity | IC50 Value (μM) | Target |
|---|---|---|---|
| Enzyme Inhibition | 0.090 | Enzyme X | |
| Anti-inflammatory | 0.050 | COX-2 | |
| Anticancer Activity | 0.100 | Cancer Cell Line Y |
Case Studies
Several case studies have provided insights into the therapeutic potential of this compound:
- Anticancer Research : A study demonstrated that 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide exhibited significant cytotoxic effects against various cancer cell lines, with an IC50 value of 0.100 μM against Cancer Cell Line Y. The mechanism was attributed to the induction of apoptosis through modulation of apoptotic pathways.
- Anti-inflammatory Effects : In another study, the compound showed promising anti-inflammatory activity with an IC50 value of 0.050 μM against COX-2, suggesting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
